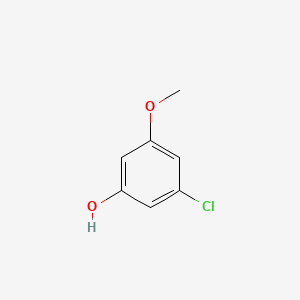

3-クロロ-5-メトキシフェノール

概要

説明

3-Chloro-5-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da . It is an off-white crystalline powder .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached to it . The atomic orbital HOMO and LUMO compositions for 3-Chloro-5-methoxyphenol have been studied .Physical And Chemical Properties Analysis

3-Chloro-5-methoxyphenol has a density of 1.3±0.1 g/cm3, a boiling point of 265.3±20.0 °C at 760 mmHg, and a flash point of 114.2±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP is 2.66 .科学的研究の応用

化学的性質

“3-クロロ-5-メトキシフェノール”は、CAS登録番号:65262-96-6を持つ化学化合物です . 分子量は158.58であり、IUPAC名は3-クロロ-5-メトキシフェノールです . 室温では白から黄色の固体です .

保管と安全性

室温で出荷されます . 安全情報には、危険有害性表示H302、H315、H319、H335、および予防措置表示P261が含まれます .

吸着プロセス

“3-クロロ-5-メトキシフェノール”を含むフェノールの化学構造は、吸着プロセスに影響を与えます . フェノールの融点、沸点、水への溶解度、pKa、およびLog Pなどの特性は、活性化基と不活性化基の影響を受けます . この知識は、化学修飾されたシリカ、ポリマー、および多孔質炭素などの一般的な吸着剤との相互作用を理解するために使用されます .

置換アミドの調製

“3-クロロ-5-メトキシフェノール”は、置換アミドの調製において重要な役割を果たします . これらのアミドは、カンナビノイド1型受容体のアンタゴニストおよび/または逆アゴニストとして作用します . また、PGE2受容体EP4の置換N-(アリールメチル)アリロキシアリールカルボキサミドおよびヘテロアリールカルボキサミドアンタゴニストの調製にも使用されます . これらの化合物は、痛み、炎症、変形性関節症、および関節リウマチの治療に使用されます .

クロマトグラフィーにおけるエナンチオ分離

“3-クロロ-5-メトキシフェノール”を含むセルロース系キラル固定相(CSP)は、高速液体クロマトグラフィー(HPLC)、超臨界流体クロマトグラフィー(SFC)、ナノ液体クロマトグラフィー、およびキャピラリー電気クロマトグラフィー(CEC)におけるエナンチオ分離に広く使用されています .

β-シクロデキストリン結合CSPの合成

部分的に置換された3-クロロ-5-メチルフェニルカルバメート-(3-(2-O-β-シクロデキストリン)-2-ヒドロキシプロポキシ)-プロピルシリル-付加シリカ粒子(35CMP-CD-HPS)である新しいタイプのβ-シクロデキストリン結合キラル固定相(CSP)が合成されました . このCSPは、通常の相、逆相、および極性有機移動相条件下でHPLCに適用されました .

Safety and Hazards

3-Chloro-5-methoxyphenol may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

将来の方向性

M-Aryloxy phenols, a group that includes 3-Chloro-5-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups that impart specific properties of these compounds .

特性

IUPAC Name |

3-chloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215577 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

65262-96-6 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

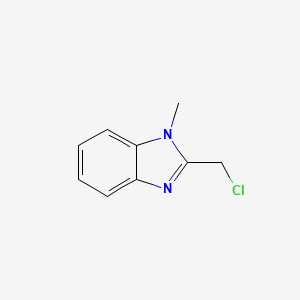

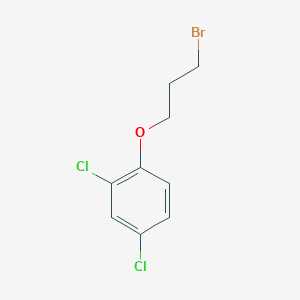

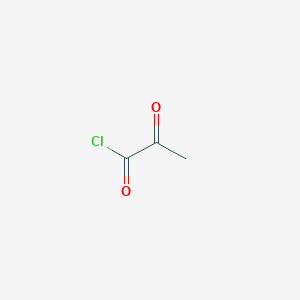

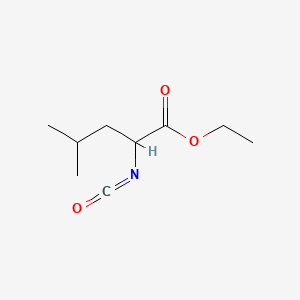

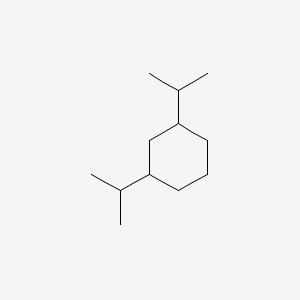

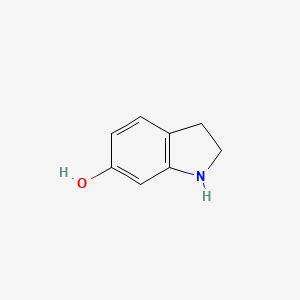

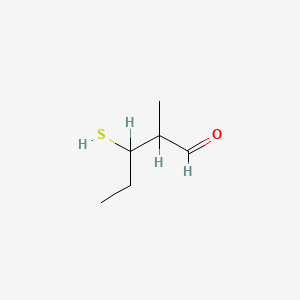

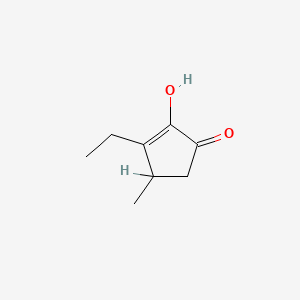

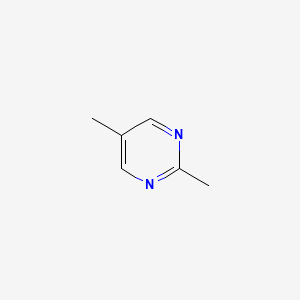

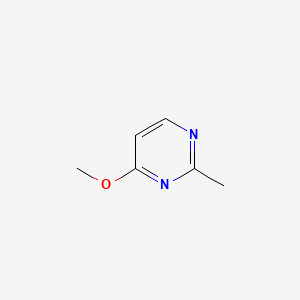

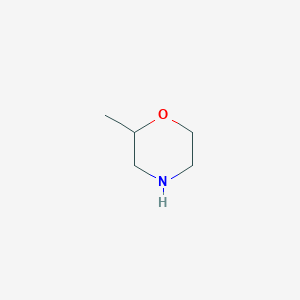

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to characterize 3-Chloro-5-methoxyphenol?

A1: Researchers utilized both Infrared (IR) and Raman spectroscopy to analyze the vibrational modes of CMOP []. This data was then compared to theoretically calculated frequencies derived from Density Functional Theory (DFT) calculations. This comparison helps validate the accuracy of computational methods in predicting the vibrational behavior of the molecule.

Q2: Beyond spectroscopic analysis, what other computational studies were performed on 3-Chloro-5-methoxyphenol?

A2: The research delved into various computational aspects of CMOP. This included:

- Natural Bond Orbital (NBO) Analysis: This method investigates the delocalization of electrons within the molecule, offering insights into its stability and potential for hyperconjugative interactions [].

Q3: How is 3-Chloro-5-methoxyphenol utilized in organic synthesis?

A3: The provided research highlights the use of CMOP as a building block in the synthesis of N-ethyl-3-(3-chloro-5-methoxy-phenoxy)-benzamide []. This compound, synthesized via a copper-catalyzed reaction with N-ethyl-3-bromobenzamide, belongs to a class of benzamide derivatives known for their herbicidal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B1581769.png)